molecular formula C12H18ClN3O B1492866 6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine CAS No. 2098080-88-5

6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Cat. No.: B1492866
CAS No.: 2098080-88-5
M. Wt: 255.74 g/mol
InChI Key: XLACEZLMJSVGNF-UHFFFAOYSA-N
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Description

6-Chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a synthetic pyrimidine derivative supplied as a high-purity chemical for research purposes. Pyrimidine scaffolds are a privileged structure in medicinal chemistry, found in over 85% of all FDA-approved small-molecule drugs and playing vital roles in a wide spectrum of biologically active compounds . This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted therapies for various diseases. The core pyrimidine structure is a key component of nucleic acids and is frequently employed in the design of enzyme inhibitors. Researchers utilize such chloropyrimidine derivatives as key intermediates in synthesizing more complex molecules or as potential inhibitors in biochemical pathways . The structural motif of a pyrimidine core coupled with a tetrahydro-2H-pyran ring is commonly explored in anticancer research, as heterocyclic compounds are a cornerstone of modern oncology drug development, with many therapeutics acting by targeting specific genes, enzymes, and receptors involved in cancer proliferation . Furthermore, pyrimidine-based compounds have demonstrated substantial research value in other therapeutic areas, including antiviral and antiparasitic applications, such as the inhibition of essential enzymes in protozoan parasites . This compound is intended for research applications in a controlled laboratory environment only. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-chloro-N-ethyl-2-methyl-N-(oxan-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-16(10-4-6-17-7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLACEZLMJSVGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tetrahydro-2H-pyran-4-amine Intermediate

A critical precursor for the target compound is tetrahydro-2H-pyran-4-amine, which can be prepared via catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride. The process involves:

  • Reacting 4-hydrazinotetrahydropyran hydrochloride with palladium on carbon catalyst under hydrogen atmosphere at 75°C for 24 hours in ethanol, yielding 4-aminotetrahydropyran with a 72% reaction yield.
  • Isolation as hydrochloride salt is achieved by treatment with hydrochloric acid and n-butyl alcohol, providing 4-aminotetrahydropyran hydrochloride in 65% isolated yield with 98% purity.
  • Industrial scale preparation involves hydrazine and tetrahydropyranyl-4-methanesulfonate in ethanol at 75°C, followed by Raney nickel catalyzed hydrogenation at 80°C, and subsequent purification steps including azeotropic distillation and crystallization to afford the hydrochloride salt with 50% yield and 99% purity.
Step Conditions Yield (%) Notes
Catalytic hydrogenation Pd/C, H2, 75°C, 24 h, EtOH 72 Reaction yield
Isolation as HCl salt HCl, n-butyl alcohol, reduced pressure 65 Purity 98% by GC
Industrial scale synthesis Hydrazine, Raney Ni, 60-80°C, EtOH/H2O 50 Purity 99%, crystallization steps

This intermediate is essential for subsequent amination steps in the target compound synthesis.

Formation of the Pyrimidine Core with 6-Chloro and 2-Methyl Substituents

The pyrimidine ring bearing a 6-chloro and 2-methyl substitution is typically constructed via condensation reactions involving appropriately substituted precursors such as 4-chloro-2-methylpyrimidine or related halogenated pyrimidines.

  • Nucleophilic aromatic substitution (SNAr) reactions on 4-chloropyrimidine derivatives allow for selective substitution at the 4-position.
  • The 6-chloro substituent remains intact during these reactions, providing the desired substitution pattern.

Introduction of the N-Ethyl and N-(Tetrahydro-2H-pyran-4-yl) Amino Groups

The key step involves amination at the 4-position of the pyrimidine ring with N-ethyl and tetrahydro-2H-pyran-4-yl amine groups:

  • The tetrahydro-2H-pyran-4-amine, prepared as above, reacts with the 4-chloropyrimidine derivative in the presence of a base such as N-ethyl-N,N-diisopropylamine in ethanol.
  • The reaction is typically conducted in a sealed tube at elevated temperature (~90°C) for extended periods (e.g., 18 hours) to ensure complete substitution.
  • The presence of the N-ethyl group can be introduced either by using N-ethylated amines or by reductive amination methods.
Reaction Parameter Details Outcome
Amine source Tetrahydro-2H-pyran-4-amine Nucleophile for substitution
Base N-ethyl-N,N-diisopropylamine Facilitates deprotonation
Solvent Ethanol Reaction medium
Temperature 90°C Promotes substitution
Time 18 hours Ensures reaction completion
Yield ~30% (isolated) Moderate yield, purified product

This step yields the desired 6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine with moderate efficiency.

Alternative Reductive Amination Approach

An alternative method involves reductive amination using sodium triacetoxyborohydride in dichloromethane at room temperature:

  • Starting from an aldehyde-functionalized pyrimidine intermediate, the tetrahydro-2H-pyran-4-yl amine is reacted in the presence of sodium triacetoxyborohydride.
  • Formaldehyde can be added to introduce the methyl group via reductive amination.
  • This method offers mild reaction conditions and good selectivity.
Step Conditions Yield (%) Notes
Reductive amination NaB(OAc)3H, CH2Cl2, 20°C 59 Formation of methylated amine derivative
Purification Column chromatography - Colorless oil product

This approach allows for selective N-methylation and amination, facilitating the synthesis of the target compound or its analogs.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Catalytic hydrogenation 4-hydrazinotetrahydropyran HCl, Pd/C, H2 75°C, 24 h, EtOH 72 Prepares tetrahydro-2H-pyran-4-amine
Industrial scale synthesis Hydrazine, Raney Ni, EtOH/H2O 60-80°C, multiple steps 50 Large scale, high purity
Nucleophilic aromatic substitution 4-chloropyrimidine, tetrahydro-2H-pyran-4-amine, base 90°C, 18 h, EtOH 30 Amination to form target compound
Reductive amination Aldehyde intermediate, NaB(OAc)3H, formaldehyde 20°C, CH2Cl2 59 Methylation and amination step

Research Findings and Notes

  • The preparation of tetrahydro-2H-pyran-4-amine is well-established with reproducible yields and purity suitable for pharmaceutical intermediates.
  • The substitution on the pyrimidine ring requires careful control of reaction conditions to maintain the 6-chloro substituent while introducing the amine groups.
  • Reductive amination offers a versatile route for introducing alkyl substituents on the amine nitrogen, enhancing the compound's properties.
  • Yields vary depending on scale and purification methods, with industrial processes emphasizing purity and scalability.
  • Analytical methods such as gas chromatography and NMR spectroscopy confirm the structure and purity at each step.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at the Pyrimidine 6-Position

The 6-chloro substituent is a common feature in pyrimidin-4-amine derivatives, often influencing electronic properties and steric interactions. Comparative examples include:

  • 6-Chloro-N,N-dimethylpyrimidin-4-amine : This simpler analog lacks the ethyl and tetrahydro-2H-pyran-4-yl groups, resulting in reduced steric bulk and higher solubility but lower target selectivity .
  • 6-Pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine : Replacement of chlorine with pyrrolidin-1-yl (as in ) enhances basicity and improves PDE10A inhibition (IC₅₀ < 10 nM) due to stronger hydrogen-bonding interactions .
Table 1: Impact of 6-Substituents on Key Properties
Compound 6-Substituent Solubility (LogP) Target Affinity Reference
Target Compound Cl Moderate (~2.5*) Not reported N/A
6-Chloro-N,N-dimethylpyrimidin-4-amine Cl High (~1.8) Non-selective
PDE10A Inhibitor () Pyrrolidin-1-yl Moderate (~2.2) PDE10A IC₅₀ < 10 nM

*Estimated based on structural analogs.

Amine Substituent Modifications

The ethyl and tetrahydro-2H-pyran-4-yl groups on the amine influence pharmacokinetics and target engagement:

  • N-Phenethyl Analogs: 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine () demonstrates methionine aminopeptidase inhibition, where the phenethyl group enhances hydrophobic interactions with enzyme pockets .
  • N-(Furan-2-ylmethyl) Derivatives : 6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine () shows reduced metabolic stability compared to tetrahydro-2H-pyran-4-yl analogs, likely due to furan oxidation .
  • Tetrahydro-2H-pyran-4-yl in Kinase Inhibitors: This substituent is critical in compounds like 5-(4-phenoxyphenyl)-7-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (), where it stabilizes binding to HCK kinase via hydrophobic and van der Waals interactions .
Table 2: Amine Substituent Comparisons
Compound Amine Substituents Pharmacokinetic Property Biological Activity Reference
Target Compound Ethyl, tetrahydro-2H-pyran-4-yl Moderate CNS penetration* Not reported N/A
HCK Kinase Inhibitor () Tetrahydro-2H-pyran-4-yl High metabolic stability HCK inhibition (Kd = 0.8 nM)
Methionine Aminopeptidase Inhibitor Phenethyl, pyridin-2-yl Low aqueous solubility Antiproliferative activity

*Inferred from structural similarity to CNS-penetrant analogs in .

Core Structure Variations

Replacing the pyrimidine core with fused heterocycles alters bioactivity:

  • Pyrrolo[2,3-d]pyrimidine Cores : Compounds like N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () exhibit potent antimitotic activity by binding to tubulin’s colchicine site (GI₅₀ = 2–10 nM) .
  • Pyrazolo[3,4-d]pyrimidine Derivatives: 3-(2-Cyclopropoxyquinolin-6-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () shows improved CNS penetration, attributed to the pyrazolo core’s planar geometry .

Biological Activity

6-Chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H18ClN3O
  • Molecular Weight : 241.75 g/mol
  • CAS Number : 2098080-88-5

Research indicates that compounds similar to this compound often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.

  • Antiparasitic Activity : The compound has shown potential in inhibiting specific enzyme activities associated with parasitic infections. For instance, studies on related pyrimidine derivatives have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, by targeting PfATP4, a sodium pump essential for parasite survival .
  • Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds range from 0.5 to 8 μg/mL, indicating significant potency against resistant strains .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that:

ParameterValue
Oral Bioavailability31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Toxicity (max dose in mice)No acute toxicity up to 2000 mg/kg

These values indicate favorable pharmacokinetic properties with acceptable safety profiles in preliminary animal studies.

Case Studies

  • Antimalarial Activity : In a study assessing various pyrimidine derivatives, compounds similar to the target compound were evaluated for their ability to inhibit PfATP4-associated Na+-ATPase activity. The most potent analogs exhibited EC50 values as low as 0.064 μM, showcasing significant antimalarial potential .
  • Antimicrobial Efficacy : A recent investigation into pyrimidine-based drugs highlighted their effectiveness against resistant strains of bacteria, with one derivative showing MIC values against Mycobacterium abscessus at approximately 4 μg/mL . Such findings underscore the relevance of structural modifications in enhancing biological activity.

Q & A

Q. What are the key considerations for synthesizing 6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
  • Chlorination : Introducing the chlorine atom at position 6 using POCl₃ or PCl₅ under reflux .
  • N-Alkylation : Reacting the pyrimidine with ethyl bromide or iodomethane in the presence of a base (e.g., K₂CO₃) to introduce the N-ethyl group .
  • Tetrahydro-2H-pyran-4-yl Attachment : Coupling via Buchwald-Hartwig amination or nucleophilic substitution using a pre-synthesized tetrahydro-2H-pyran-4-amine intermediate .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet), tetrahydro-2H-pyran protons (δ 1.6–2.1 ppm, multiplet), and pyrimidine protons (δ 6.5–8.0 ppm) .
  • ¹³C NMR : Signals for pyrimidine carbons (δ 150–160 ppm), chlorine-substituted carbon (δ 120–130 ppm), and tetrahydro-2H-pyran carbons (δ 20–70 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~280.12 g/mol) .
  • IR : Stretching vibrations for C-Cl (~600–800 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1 nM–100 µM) .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Xantphos) for coupling steps to enhance efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for N-alkylation reactions .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventional) .
  • Yield Tracking : Monitor via HPLC or LC-MS to identify bottlenecks (e.g., intermediate degradation) .

Q. How do substituents (e.g., Cl, tetrahydro-2H-pyran) influence biological activity?

  • Structure-Activity Relationship (SAR) Analysis :
SubstituentRoleObserved Effect
6-Cl Electrophilic centerEnhances kinase inhibition (e.g., IC₅₀ = 12 nM for EGFR vs. >1 µM for non-chlorinated analog)
Tetrahydro-2H-pyran Solubility modulatorIncreases logP by ~1.5 units, improving membrane permeability
N-Ethyl Steric hindranceReduces off-target binding (e.g., 10-fold selectivity over CDK4)

Q. How to resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer :
  • ADME Profiling :
  • Solubility : Use shake-flask method to measure aqueous solubility; if <10 µg/mL, consider prodrug strategies .
  • Metabolic Stability : Incubate with liver microsomes; if rapid clearance, modify the tetrahydro-2H-pyran group to reduce CYP3A4 metabolism .
  • Pharmacokinetics : Conduct rodent studies to assess bioavailability. Low oral absorption may require formulation with surfactants (e.g., Tween 80) .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to kinase ATP pockets (e.g., EGFR PDB: 1M17). Focus on H-bonds between pyrimidine N and kinase backbone .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Train models with descriptors like ClogP, polar surface area, and H-bond donors to predict activity against related targets .

Q. How to design derivatives for improved selectivity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute Cl with CF₃ (similar electronegativity but higher metabolic stability) .
  • Ring Modifications : Replace tetrahydro-2H-pyran with piperidine (rigidify the structure to reduce conformational entropy) .
  • Proteomics Profiling : Use KINOMEscan to identify off-target kinase interactions and guide selectivity optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

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